Synthesis pathway for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
Synthesis pathway for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
An In-depth Technical Guide to the Synthesis of 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine
This guide offers a detailed examination of a plausible and chemically sound synthetic pathway for 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine (CAS No: 1037763-48-6)[1][2]. Designed for researchers and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of steps. It elucidates the strategic decisions and chemical principles underpinning the multi-step synthesis, beginning with the construction of the core 2,2-difluoro-1,3-benzodioxole scaffold and culminating in the targeted functionalization to yield the final product.
Strategic Overview: A Retrosynthetic Approach
The synthesis of a polysubstituted aromatic compound like 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine requires careful planning of the order of reactions. The directing effects of the substituents are paramount. A retrosynthetic analysis reveals a logical pathway where the final dibromination step is guided by the strongly activating and ortho, para-directing amine group. This strategy simplifies the synthesis by installing the bromine atoms regioselectively in the final stage.
The analysis suggests the following disconnections:
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C-Br Bond Formation: The target molecule can be formed by the direct dibromination of 2,2-difluorobenzo[d]dioxol-5-amine. The amine at position 5 will direct the incoming bromine electrophiles to positions 4 and 6.
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C-N Bond Formation: The key intermediate, 2,2-difluorobenzo[d]dioxol-5-amine, is readily accessible through the reduction of a nitro-group precursor, 5-nitro-2,2-difluorobenzo[d]dioxole.
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C-N Bond (Nitro precursor): The nitro-substituted intermediate can be synthesized via electrophilic aromatic nitration of the core 2,2-difluoro-1,3-benzodioxole scaffold.
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C-F Bond Formation: The core scaffold itself is most effectively prepared via a halogen exchange (Halex) reaction, converting the more accessible 2,2-dichloro-1,3-benzodioxole to the desired difluoro analogue.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Core Scaffold: 2,2-Difluoro-1,3-benzodioxole
The foundational step is the creation of the 2,2-difluorinated benzodioxole ring system. This moiety is a key structural feature in various agrochemicals and pharmaceutical intermediates[3][4]. The most direct and industrially scalable method involves a nucleophilic substitution reaction on the corresponding dichloro-analogue.
Principle of Reaction: Halogen Exchange (Halex)
The synthesis hinges on the conversion of 2,2-dichloro-1,3-benzodioxole to 2,2-difluoro-1,3-benzodioxole. This is achieved using a fluoride salt, typically potassium fluoride (KF), in a high-boiling point solvent. The reaction is often catalyzed to enhance the rate and yield[3][4]. The use of a phase-transfer catalyst or an additive like potassium hydrogen fluoride (KHF₂) can facilitate the reaction by improving the solubility and nucleophilicity of the fluoride ion[3].
Detailed Experimental Protocol
This protocol is adapted from established patent literature for the synthesis of 2,2-difluoro-1,3-benzodioxole[3][4].
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Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a temperature probe. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The flask is charged with anhydrous potassium fluoride (KF) and a catalytic amount of potassium hydrogen fluoride (KHF₂). A high-boiling polar aprotic solvent, such as sulfolane (tetramethylene sulfone), is added.
-
Addition of Starting Material: 2,2-Dichloro-1,3-benzodioxole is added to the stirred suspension.
-
Reaction: The mixture is heated to a temperature between 140°C and 200°C. The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled. Water is added to dissolve the inorganic salts. The organic phase, primarily consisting of the product, separates and is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Final Purification: The crude product is purified by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole[3].
| Reagent/Parameter | Molar Ratio / Condition | Purpose |
| 2,2-Dichloro-1,3-benzodioxole | 1.0 eq | Starting Material |
| Potassium Fluoride (KF) | 2.5 - 3.5 eq | Fluorinating Agent |
| Potassium Hydrogen Fluoride (KHF₂) | 0.05 - 0.1 eq | Catalyst |
| Sulfolane | - | Solvent |
| Temperature | 140 - 200 °C | Reaction Condition |
| Atmosphere | Inert (N₂ or Ar) | Prevent side reactions |
Functionalization: Nitration and Reduction
With the core scaffold in hand, the next phase involves introducing the amine functionality. This is efficiently accomplished in a two-step sequence: electrophilic nitration followed by reduction.
Part A: Electrophilic Nitration
The 2,2-difluoro-1,3-benzodioxole ring is activated towards electrophilic aromatic substitution. Nitration is expected to proceed regioselectively at the 5-position due to the electronic properties of the dioxole ring.
-
Procedure: To a cooled solution of 2,2-difluoro-1,3-benzodioxole in concentrated sulfuric acid, a nitrating mixture (a combination of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature (0-10°C).
-
Work-up: After the reaction is complete, the mixture is carefully poured onto crushed ice, leading to the precipitation of the nitro product. The solid is filtered, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Part B: Reduction to 2,2-Difluorobenzo[d]dioxol-5-amine
The conversion of the nitro group to a primary amine is a standard and high-yielding transformation in organic synthesis. Several methods are effective, with tin(II) chloride reduction being a common laboratory-scale choice. The resulting product, 2,2-Difluorobenzo[d][5][6]dioxol-5-amine (CAS 1544-85-0), is a stable and known intermediate[7][8].
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Procedure: The 5-nitro-2,2-difluorobenzo[d]dioxole is dissolved in a solvent like ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (SnCl₂) dissolved in concentrated hydrochloric acid is added.
-
Reaction: The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is made basic by the slow addition of a concentrated sodium hydroxide solution to precipitate tin salts. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried, and concentrated to yield the desired amine.
Final Step: Regioselective Dibromination
The final step leverages the powerful activating and directing effect of the amine group installed in the previous stage. The amine at position 5 strongly directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.
Principle of Reaction: Electrophilic Aromatic Halogenation
The high electron density at the positions ortho and para to the amine group facilitates a rapid reaction with an electrophilic bromine source, such as molecular bromine (Br₂). The reaction typically proceeds under mild conditions.
Detailed Experimental Protocol
-
Dissolution: 2,2-Difluorobenzo[d]dioxol-5-amine is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like carbon tetrachloride[9].
-
Bromination: A solution of molecular bromine (2.0 equivalents) in the same solvent is added dropwise to the stirred solution at or below room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Completion: The mixture is stirred for a period until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is poured into an aqueous solution of a reducing agent, such as sodium bisulfite or sodium thiosulfate, to quench any excess bromine. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed thoroughly with water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 4,6-Dibromo-2,2-difluorobenzo[d]dioxol-5-amine.
Caption: Overall forward synthesis workflow diagram.
Safety and Handling
The synthesis involves several hazardous materials requiring strict safety protocols:
-
Bromine: Highly corrosive, toxic, and causes severe burns. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong Acids (H₂SO₄, HCl, HNO₃): Highly corrosive. Handle with extreme care and appropriate PPE.
-
Solvents: Organic solvents are flammable and may be toxic. Avoid inhalation and skin contact.
-
General Precautions: Researchers should consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis. An emergency shower and eyewash station should be readily accessible.
References
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ChemBK. 2,2-Difluoro-5-amino-1,3-benzodioxole. [Link]
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Chmovzh, T. N., et al. "Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions." Molecules, vol. 25, no. 20, 2020, p. 4788. [Link]
- Ratton, S. "Process for the preparation of 2,2-difluoro-1,3-benzodioxole.
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Pharmaffiliates. 5-Amino-4,6-dibromo-2,2-difluorobenzodioxole. [Link]
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Sharma, P., et al. "Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters." Journal of Agricultural and Food Chemistry, vol. 70, no. 25, 2022, pp. 7566-7578. [Link]
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De Gruyter. Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]
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Technical Disclosure Commons. Improved process for the preparation of 5-[(4-bromo-2-chlorophenyl)amino]-4-fluoro-6- [(2-hydroxyethoxy)carbamoyl]-1-methyl-1H-b. [Link]
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ResearchGate. Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[5][6][10]-benzothiadiazole.... [Link]
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Academic Journals. Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. [Link]
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PrepChem. Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. [Link]
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Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]
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ResearchGate. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
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Technical Disclosure Commons. Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl). [Link]
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